Ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a synthetic organic compound belonging to the class of 1,2,4-triazol-5(4H)-ones. These heterocyclic compounds are important building blocks in medicinal chemistry due to their diverse biological activities. In particular, this compound has demonstrated potential as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. []
While the specific structural analysis of ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is not detailed in the provided papers, related 1,2,4-triazole derivatives have been characterized using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. [, , , , ] These techniques can provide information about:
Ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate acts as a selective PPARα agonist. [] PPARα is a nuclear receptor that regulates lipid metabolism in the liver. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation, lipoprotein lipase activity, and apolipoprotein A-1 synthesis. [, ] This ultimately results in decreased serum triglyceride levels and increased high-density lipoprotein cholesterol (HDL-C) levels.
Ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate, specifically identified as LY518674 in the provided literature, has shown promise in preclinical studies for its potential to increase HDL-C levels. [, ] This compound, as a potent and selective PPARα agonist, has demonstrated a significant increase in serum HDL-C levels in human apolipoprotein A-1 transgenic mice. [] This increase is attributed to de novo synthesis of apolipoprotein A-1, driven by LY518674's effect on liver gene expression and apolipoprotein A-1 secretion. [, ] The compound shows a greater increase in HDL-C levels than known fibrate drugs, marking its potential for further research in the context of coronary artery disease treatment. []
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7